O-Desethyl Candesartan

Übersicht

Beschreibung

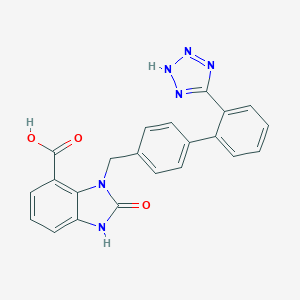

O-Desethyl Candesartan is a benzimidazolecarboxylic acid derivative, specifically a metabolite of the anti-hypertensive drug candesartan. In this compound, the ethoxy group of candesartan is replaced by a hydroxy group. It is considered an inactive metabolite of candesartan, which is widely used to treat hypertension and heart failure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of O-Desethyl Candesartan involves the hydrolysis of candesartan cilexetil, which is a prodrug of candesartan. The hydrolysis reaction typically occurs under acidic or basic conditions, leading to the removal of the ethyl ester group and formation of the hydroxy group .

Industrial Production Methods: Industrial production of this compound follows similar hydrolysis processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of suitable solvents and catalysts to facilitate the hydrolysis reaction efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: O-Desethyl Candesartan undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a carbonyl derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

O-Desethyl Candesartan has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of candesartan and its metabolites.

Biology: Studies on the metabolism and pharmacokinetics of candesartan often involve this compound as a key metabolite.

Medicine: Research on the efficacy and safety of candesartan includes the analysis of its metabolites, including this compound.

Industry: It is used in the development and quality control of pharmaceutical formulations containing candesartan

Wirkmechanismus

O-Desethyl Candesartan itself is an inactive metabolite and does not exert significant pharmacological effects. its parent compound, candesartan, acts as an angiotensin II receptor blocker. Candesartan selectively blocks the binding of angiotensin II to the type-1 angiotensin II receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Candesartan: The parent compound, an active angiotensin II receptor blocker.

Candesartan Cilexetil: The prodrug form of candesartan, which is converted to candesartan in the body.

Other Angiotensin II Receptor Blockers: Compounds such as losartan, valsartan, and irbesartan.

Uniqueness: O-Desethyl Candesartan is unique as it is a specific metabolite of candesartan, formed through the hydrolysis of candesartan cilexetil. Its presence and quantification are crucial in understanding the pharmacokinetics and metabolism of candesartan .

Biologische Aktivität

O-Desethyl Candesartan, a metabolite of Candesartan, is an angiotensin II receptor antagonist primarily used in the management of hypertension. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

- Molecular Formula : C22H16N6O3

- Molecular Weight : 388.4 g/mol

- CAS Number : 869631-11-8

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it inhibits the effects of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure. This mechanism is crucial in treating conditions such as hypertension and heart failure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 200 (approx.) |

| Tmax (hours) | 1.5 |

| Half-life (hours) | 9.5 |

| Bioavailability | ~60% |

These values indicate that this compound reaches peak plasma concentration approximately 1.5 hours post-administration, with a half-life that supports once-daily dosing regimens.

Case Study: Efficacy in Hypertension

A clinical study involving hypertensive patients demonstrated that this compound effectively reduced systolic and diastolic blood pressure over a 24-hour period. Patients receiving a daily dose of 16 mg showed a significant reduction in blood pressure compared to placebo groups.

Comparative Study: Candesartan vs. This compound

A comparative study assessed the efficacy and safety profiles of Candesartan and its metabolite this compound. The results indicated that while both compounds were effective in lowering blood pressure, this compound exhibited a more prolonged effect, suggesting enhanced therapeutic potential for chronic management.

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and gastrointestinal disturbances; however, serious adverse events are rare. A comprehensive review indicated that the incidence of side effects was comparable to those observed with other antihypertensive agents.

Eigenschaften

IUPAC Name |

2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCPKPIDOPBIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434746 | |

| Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168434-02-4 | |

| Record name | CV-15959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CV-15959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.